molecular formula C14H10BrN3O3 B14917202 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B14917202
M. Wt: 348.15 g/mol
InChI Key: PJRSNUXVUUKTEJ-REZTVBANSA-N
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Description

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are formed by the condensation of primary amines with carbonyl compounds and are known for their stability and ability to form complexes with metal ions. This compound, in particular, has a unique structure that includes a brominated benzodioxole moiety and a pyridine ring, making it of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with pyridine-4-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The azomethine group (C=N) plays a crucial role in its reactivity and ability to form coordination compounds .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the brominated benzodioxole moiety, which imparts distinct chemical and biological properties. This differentiates it from other Schiff base hydrazones that may have different substituents on the aromatic ring .

Properties

Molecular Formula

C14H10BrN3O3

Molecular Weight

348.15 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H10BrN3O3/c15-11-6-13-12(20-8-21-13)5-10(11)7-17-18-14(19)9-1-3-16-4-2-9/h1-7H,8H2,(H,18,19)/b17-7+

InChI Key

PJRSNUXVUUKTEJ-REZTVBANSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=NC=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=NC=C3)Br

Origin of Product

United States

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